molecular formula C24H23N3O4S B11595303 (5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11595303
M. Wt: 449.5 g/mol
InChI Key: YIHDOGDQAFDBOB-STZFKDTASA-N
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Description

The compound (5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that features a unique combination of benzodioxin, thiazolo, and triazol structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin and thiazolo structures, followed by the introduction of the pentyloxybenzylidene group. Common reagents used in these reactions include various halogenated compounds, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various halogenated compounds for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is unique due to its combination of benzodioxin, thiazolo, and triazol structures, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[(2-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H23N3O4S/c1-2-3-8-13-29-17-10-5-4-9-16(17)14-21-23(28)27-24(32-21)25-22(26-27)20-15-30-18-11-6-7-12-19(18)31-20/h4-7,9-12,14,20H,2-3,8,13,15H2,1H3/b21-14-

InChI Key

YIHDOGDQAFDBOB-STZFKDTASA-N

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2

Canonical SMILES

CCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2

Origin of Product

United States

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